An In-depth Technical Guide to 2-Bromobicyclo[2.2.1]hept-2-ene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Bromobicyclo[2.2.1]hept-2-ene for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Strained Bicyclic Alkene
2-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a halogenated bicyclic organic compound that holds significant promise as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its rigid, strained bicyclo[2.2.1]heptane framework, combined with the reactive vinyl bromide moiety, offers a unique three-dimensional scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the bromine atom on the double bond allows for a variety of subsequent chemical transformations, making it a valuable intermediate for introducing diverse functionalities and exploring novel chemical space. This guide provides a comprehensive overview of the physical and chemical properties of 2-bromobicyclo[2.2.1]hept-2-ene, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in medicinal chemistry.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 2-Bromobicyclo[2.2.1]hept-2-ene is fundamental for its effective use in a laboratory setting. These properties dictate the appropriate conditions for handling, storage, reactions, and purification.
| Property | Value | Source |
| CAS Number | 694-90-6 | [1] |
| Molecular Formula | C₇H₉Br | [1][2] |
| Molecular Weight | 173.05 g/mol | [1][2] |
| Boiling Point | 188.6 °C | [2] |
| Density | ~1.363 g/mL (estimated) | [3] |
| Refractive Index | ~1.5148 (estimated) | [3] |
Note: Density and refractive index values are for the saturated analog, exo-2-bromobicyclo[2.2.1]heptane, and are provided as estimations.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl proton, the bridgehead protons, and the methylene bridge protons. The vinyl proton adjacent to the bromine atom would likely appear as a singlet or a narrow multiplet in the downfield region (around 6.0-6.5 ppm). The bridgehead protons would resonate at a characteristic chemical shift for bicyclic systems, and the methylene protons would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by two signals in the sp² region corresponding to the double bond carbons, with the carbon bearing the bromine atom appearing at a lower field. The remaining five sp³ hybridized carbons of the bicyclic framework would give rise to signals in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=C stretching vibration for the double bond in the region of 1620-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A C-Br stretching frequency would be expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the bicyclic carbocation.
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene is through a Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein.[4] This [4+2] cycloaddition reaction capitalizes on the high reactivity of cyclopentadiene as a diene.
Experimental Protocol: Synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene
Causality: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is particularly well-suited for constructing the bicyclo[2.2.1]heptene skeleton. The reaction proceeds through a concerted mechanism, leading to a high degree of stereoselectivity. Freshly cracked cyclopentadiene is crucial as it readily dimerizes at room temperature. The reaction is typically carried out at or below room temperature to favor the formation of the desired product and minimize side reactions.
Step-by-Step Methodology:
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Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating it to its boiling point (around 170 °C). The monomeric cyclopentadiene is then collected by distillation and should be used immediately as it will dimerize over time.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, a solution of 2-bromoacrolein in a suitable solvent (e.g., dichloromethane or diethyl ether) is prepared and cooled in an ice bath.
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Diels-Alder Reaction: The freshly distilled cyclopentadiene is added dropwise to the cooled solution of 2-bromoacrolein with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then typically washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
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Purification: The crude 2-Bromobicyclo[2.2.1]hept-2-ene is purified by vacuum distillation. This step is critical to remove any unreacted starting materials, polymers, and other byproducts. The purity of the final product should be assessed by gas chromatography (GC) and spectroscopic methods.
Caption: Workflow for the synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene.
Chemical Reactivity and Synthetic Utility
The vinylic bromine atom in 2-Bromobicyclo[2.2.1]hept-2-ene is a versatile functional group that can participate in a wide range of chemical transformations. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Cross-Coupling Reactions
The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the vinyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or other vinyl groups at the 2-position of the bicyclic system.
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Heck Reaction: The Heck reaction enables the arylation or vinylation of the double bond by reacting 2-Bromobicyclo[2.2.1]hept-2-ene with an alkene in the presence of a palladium catalyst and a base.
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Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the vinyl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Caption: Key cross-coupling reactions of 2-Bromobicyclo[2.2.1]hept-2-ene.
Other Important Transformations
Beyond cross-coupling, the double bond and the bromine atom can undergo other synthetically useful reactions:
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Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding saturated bromo-bicycloalkane, or dihydroxylation to introduce vicinal diols.
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Lithium-Halogen Exchange: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can result in a lithium-halogen exchange to generate a highly reactive vinyllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Applications in Drug Development
The rigid bicyclo[2.2.1]heptane scaffold is an attractive motif in medicinal chemistry as it can position substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. While specific drugs derived directly from 2-Bromobicyclo[2.2.1]hept-2-ene are not widely marketed, the "norbornane" core is present in a number of biologically active molecules.[5] Derivatives of the bicyclo[2.2.1]heptane system have been investigated for a variety of therapeutic applications, including as prostaglandin D2 receptor antagonists for the treatment of allergic diseases.[6]
The utility of 2-Bromobicyclo[2.2.1]hept-2-ene in drug development lies in its ability to serve as a starting material for the synthesis of libraries of complex molecules. The diverse reactivity of the vinyl bromide allows for the rapid generation of analogs with modified physicochemical properties, which is a key step in the lead optimization phase of drug discovery.
Handling, Storage, and Safety
As with all halogenated organic compounds, 2-Bromobicyclo[2.2.1]hept-2-ene should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[8]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of down the drain.
Conclusion
2-Bromobicyclo[2.2.1]hept-2-ene is a valuable and versatile building block for organic synthesis. Its unique structural features and the reactivity of its vinyl bromide moiety provide a powerful platform for the construction of complex, three-dimensional molecules. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity is essential for harnessing its full potential in the design and synthesis of novel therapeutic agents. As the demand for new and innovative drug candidates continues to grow, the strategic use of such well-defined molecular scaffolds will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
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PubChem. (n.d.). 1-Bromobicyclo[2.2.1]hept-2-ene. Retrieved from [Link]
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